1-Androsterone

aromatase resistance estrogenic side effect profile dry anabolic agent

1-Androsterone (5α-androst-1-en-3β-ol-17-one; also termed 1-dehydroepiandrosterone or 1-DHEA) is a synthetic, orally active anabolic-androgenic steroid (AAS) classified as a prohormone. It functions as a metabolic precursor to the potent androgen 1-testosterone (dihydroboldenone) via endogenous 3β- and 17β-hydroxysteroid dehydrogenase enzymes.

Molecular Formula C19H28O2
Molecular Weight 288.42
CAS No. 23633-63-8
Cat. No. B600296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Androsterone
CAS23633-63-8
Molecular FormulaC19H28O2
Molecular Weight288.42
Structural Identifiers
SMILESCC12CCC3C(C1CCC2=O)CCC4C3(C=CC(C4)O)C
InChIInChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h7,9,12-16,20H,3-6,8,10-11H2,1-2H3/t12-,13-,14-,15-,16-,18-,19-/m0/s1
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Androsterone (CAS 23633-63-8) Procurement Guide: Prohormone Identity and Baseline


1-Androsterone (5α-androst-1-en-3β-ol-17-one; also termed 1-dehydroepiandrosterone or 1-DHEA) is a synthetic, orally active anabolic-androgenic steroid (AAS) classified as a prohormone. It functions as a metabolic precursor to the potent androgen 1-testosterone (dihydroboldenone) via endogenous 3β- and 17β-hydroxysteroid dehydrogenase enzymes. [1] Owing to a Δ1 double bond in its A-ring, 1-androsterone is a positional isomer of dehydroepiandrosterone (DHEA) but occupies a distinct chemical space that fundamentally alters its metabolic fate and biological profile. [2]

Why 4-Androsterone or DHEA Cannot Substitute for 1-Androsterone in Research or Application


Substituting a closely related prohormone such as 4-androsterone (4-DHEA) or dehydroepiandrosterone (DHEA) for 1-androsterone is scientifically invalid because their divergent A-ring unsaturation patterns dictate mutually exclusive metabolic endpoints. 4-Androsterone is a precursor to testosterone and undergoes aromatization to estrogen, whereas the active metabolite of 1-androsterone, 1-testosterone, possesses a 1,2-double bond that renders it a non-substrate for the aromatase (CYP19A1) enzyme complex. [1] This structural feature eliminates estrogen-mediated water retention, producing a 'dry' anabolic signal that is pharmacologically distinct from aromatizing prohormones. Furthermore, the anabolic:androgenic ratio of the terminal effector, 1-testosterone (200:100 relative to testosterone's 100:100), differs markedly from that of testosterone, meaning the two compounds are not interchangeable for studies of tissue-selective anabolism. [2] The quantitative evidence below substantiates these differentiation points.

Quantitative Selection Evidence: 1-Androsterone vs. Comparator Prohormones


Non-Aromatizable Estrogen Profile vs. 4-Androsterone – Elimination of Estrogenic Side Effects

1-Androsterone and its downstream metabolite 1-testosterone are structurally incapable of aromatization due to the presence of a Δ1 double bond in the steroid A-ring, which prevents binding and catalysis by the aromatase (CYP19A1) enzyme complex. [1] In contrast, 4-androsterone (4-androstene-3β-ol-17-one) converts to testosterone, which is a validated substrate for aromatase, producing estradiol and associated water retention. [2] While quantitative aromatization rates for 1-androsterone are consistently reported as zero across all available literature, the conversion rate of 4-androstenedione (a primary metabolite of 4-androsterone) to estrogen has been measured at approximately 5.9% of an oral dose, directly contributing to estrogenic side effects. [3] This categorical difference (zero vs. measurable estrogen generation) constitutes a binary selection criterion for investigators requiring a pure androgenic/anabolic stimulus without estrogenic confounding.

aromatase resistance estrogenic side effect profile dry anabolic agent

Anabolic:Androgenic Ratio Advantage – 200:100 for 1-Testosterone Metabolite vs. 100:100 for Testosterone

The terminal active metabolite of 1-androsterone, 1-testosterone (dihydroboldenone), exhibits an anabolic:androgenic ratio of 200:100 in the rat Hershberger assay, meaning it is twice as anabolic as testosterone at equivalent androgenic potency. [1] This ratio is derived from levator ani muscle (anabolic endpoint) and ventral prostate (androgenic endpoint) weight measurements in castrated rats. In the same assay system, testosterone is normalized to 100:100. The 200:100 ratio indicates that 1-testosterone preferentially stimulates skeletal muscle anabolism relative to androgenic target tissues. This is in contrast to the primary metabolite of 4-androsterone, testosterone, which has a balanced 100:100 ratio and therefore provides less anabolic selectivity per unit of androgenic stimulation. [2] The 200:100 ratio has been confirmed by in vitro AR transactivation assays showing that 1-testosterone binds the androgen receptor with high affinity and potently activates AR-dependent reporter genes without requiring metabolic conversion. [1]

anabolic-androgenic ratio Hershberger assay tissue-selective anabolism

Clinical Body Recomposition Efficacy in Resistance-Trained Males – Lean Mass Gain +6.3%, Fat Mass Loss −24.6%

In a randomized, double-blind, placebo-controlled clinical trial (n=17 resistance-trained males, 23±1 yr, 330 mg/day oral 1-androsterone for 4 weeks), 1-androsterone supplementation produced a lean body mass increase of 6.3 ± 1.2% and a fat body mass decrease of 24.6 ± 7.1%, along with significant improvements in back squat one-repetition maximum (+14.3 ± 1.5%) and total competition lifts (+12.8 ± 1.1%). [1] While this study did not include a direct comparator arm with 4-androsterone, the magnitude of lean mass gain with concurrent fat loss is noteworthy. At the same time, the study documented significant adverse effects: elevated alanine aminotransferase (ALT), reduced HDL cholesterol, and suppressed total testosterone, indicating a substantial physiological impact. [1] This human efficacy data provides procurement-relevant in vivo evidence that 1-androsterone is biologically active at clinically meaningful magnitudes, which is essential for justifying its selection over uncharacterized or less well-documented prohormone alternatives.

body composition lean mass gain fat mass reduction resistance training

Metabolic Pathway Fidelity – Two-Step Conversion to 1-Testosterone with Distinct Urinary Signature

Following oral administration to a human volunteer, the urinary metabolite profile of 1-androsterone is characterized by the appearance of 1-testosterone, 1-androstenedione, and 1-androstenediol—all Δ1-ene androstane derivatives—confirming a well-defined two-step enzymatic conversion pathway (3β-HSD oxidation followed by 17β-HSD reduction, or vice versa). [1] Critically, this metabolic signature is chemically distinct from that of 4-androsterone, which generates 4-ene androstane metabolites (testosterone, androstenedione, and their downstream 5α/5β-reduced products). [2] The urinary androsterone/etiocholanolone ratio and the 5α-/5β-androstane-3α,17β-diol ratio are both significantly altered after 1-androsterone administration, with a pronounced shift toward 5α-reduced metabolites, confirming that the Δ1-ene structure directs metabolism away from 5β-reduction pathways. [1] This metabolic pathway specificity means that 1-androsterone does not cross-contaminate the urinary steroid profile in the same manner as testosterone precursors, a critical consideration for anti-doping research and forensic toxicology applications where metabolic provenance must be unambiguous.

metabolic pathway urinary metabolite profiling doping control forensic toxicology

Structural Identity Confirmation and Reference Standard Availability for Analytical Quality Assurance

Analytical differentiation of 1-androsterone from DHEA (its positional isomer) is achievable and has been validated. A semi-quantitative HPLC-UV method developed for dietary supplement analysis demonstrated that assay values for 1-androsterone obtained using a DHEA surrogate standard curve were 100% of those obtained using a 1-androsterone reference standard, indicating that DHEA can serve as a viable surrogate for quantification when a primary 1-androsterone standard is unavailable. [1] However, definitive identification requires GC-MS with bis-TMS derivatization, which resolves 1-androsterone from DHEA based on distinct retention indices and mass spectral fragmentation patterns. [2] The commercial availability of a characterized 1-androsterone reference standard (since the compound's emergence) now enables accurate quantification without surrogate reliance. This is in contrast to many research-grade androstane derivatives that lack commercially available certified reference materials, making procurement of 1-androsterone for analytical method development and quality control applications more straightforward and reproducible.

reference standard HPLC-UV GC-MS quality control semi-quantitative analysis

Evidence-Backed Application Scenarios for 1-Androsterone in Research and Analytical Settings


Selective Androgen Receptor Modulation Studies Requiring Estrogen-Free Signaling

For in vitro or in vivo experiments investigating pure androgen receptor (AR) pharmacology without estrogen receptor (ER) crosstalk, 1-androsterone is the appropriate prohormone. Its metabolite 1-testosterone has a confirmed anabolic:androgenic ratio of 200:100 and zero aromatization to estrogen [1][2], eliminating the confounding effect of estradiol on endpoints such as bone density, fat distribution, and hypothalamic-pituitary feedback. In contrast, 4-androsterone-derived testosterone partially aromatizes, introducing ER-mediated variables that complicate data interpretation. [2]

Anti-Doping Metabolomics and Forensic Urinary Steroid Profiling

The distinct urinary metabolic signature of 1-androsterone—characterized by Δ1-ene metabolites (1-testosterone, 1-androstenedione, 1-androstenediol) and altered 5α/5β-androstanediol ratios—provides unambiguous analytical markers that do not overlap with the endogenous steroid profile or with 4-ene prohormone metabolites. [1] This metabolic specificity makes 1-androsterone the preferred reference compound for developing and validating GC-MS/MS or LC-MS/MS methods in World Anti-Doping Agency (WADA) accredited laboratories, where metabolite provenance must be definitive.

Human Performance Physiology Research with Documented Body Composition Endpoints

The randomized controlled trial by Granados et al. (2014) provides the only published human data demonstrating statistically significant improvements in lean body mass (+6.3%), fat mass (−24.6%), and strength (+14.3% squat 1RM) with oral 1-androsterone. [1] Researchers designing follow-up studies on prohormone efficacy, dose-response relationships, or risk-benefit analyses should prioritize 1-androsterone as the reference compound for which baseline human efficacy and toxicity data already exist, thereby enabling direct comparison with novel analogs or formulations.

Quality Control and Reference Standard Development for Androstane Derivatives

Validated HPLC-UV and GC-MS methods for 1-androsterone, including the demonstration that DHEA can serve as a 100%-accurate surrogate standard when a primary reference material is unavailable, position 1-androsterone as a model analyte for developing and cross-validating analytical methods for structurally related designer steroids. [1][2] Laboratories procuring 1-androsterone for method development benefit from the existing literature on its chromatographic behavior, derivatization protocols, and matrix-specific recovery, reducing method establishment time compared to less-characterized androstane analogs.

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